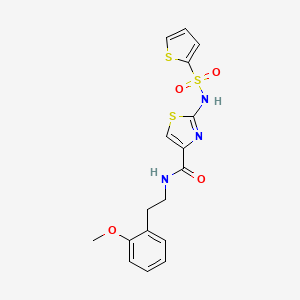![molecular formula C10H15FO3S B2533178 {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride CAS No. 101803-61-6](/img/structure/B2533178.png)
{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride” is a chemical compound with a complex structure . It is also known as "(7,7-dimethyl-2-oxobicyclo [2.2.1]hept-1-yl)methanesulfonyl fluoride" .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15FO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 389.536 . Other physical and chemical properties like density, melting point, boiling point, etc., are not provided in the available resources .作用机制
The mechanism of action of {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride is not well understood, but it is believed to involve the formation of a sulfonate ester. The formation of this ester is believed to be catalyzed by the presence of an acid, such as hydrochloric acid or sulfuric acid. Once formed, the sulfonate ester can then react with a variety of substrates, such as alcohols and amines, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to be relatively non-toxic. This compound has been used in laboratory experiments with no adverse effects reported. However, it is important to note that this compound is a powerful reagent and should be handled with caution.
实验室实验的优点和局限性
The main advantage of {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride for laboratory experiments is its versatility. This compound can be used in a variety of reactions, including the synthesis of pharmaceuticals, the study of enzyme kinetics, and the development of new materials. Furthermore, this compound is relatively non-toxic and can be used safely in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a powerful reagent and can react with a variety of substrates, which can lead to unwanted side products. In addition, this compound is a volatile compound and can easily evaporate, which can make it difficult to handle and store.
未来方向
There are a number of potential future directions for the use of {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride. For example, further research could be conducted to better understand the mechanism of action of this compound and to develop new methods for synthesizing and purifying the compound. In addition, this compound could be used in the development of new materials, such as polymers, nanomaterials, and composite materials. Furthermore, this compound could be used in the synthesis of new pharmaceuticals, such as antibiotics, anti-inflammatory agents, and antifungal agents. Finally, this compound could be used to study the structure-activity relationships of various compounds, which could lead to the development of new drugs or therapeutic agents.
合成方法
{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride is synthesized by reacting dimethyl sulfoxide (DMSO) with dimethyl formamide (DMF) in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces a mixture of this compound and dimethyl sulfate (DMS), which can be separated by distillation. The reaction is typically carried out at temperatures between 80-100°C and is usually complete within a few hours.
科学研究应用
{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride has been used in a variety of scientific research applications, including the study of enzyme kinetics, the synthesis of pharmaceuticals, and the development of new materials. In particular, this compound has been used to study the catalytic activity of enzymes, as well as the structure-activity relationships of various compounds. This compound has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory agents, and antifungal agents. Furthermore, this compound has been used in the development of new materials, such as polymers, nanomaterials, and composite materials.
安全和危害
属性
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVCVRYYFCZLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

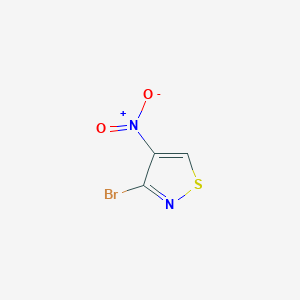
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)
![(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2533098.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2533100.png)
![4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2533103.png)
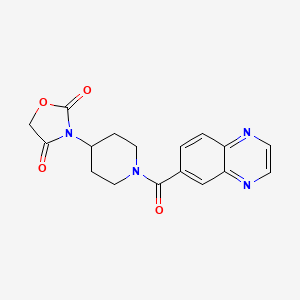
![6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2533106.png)
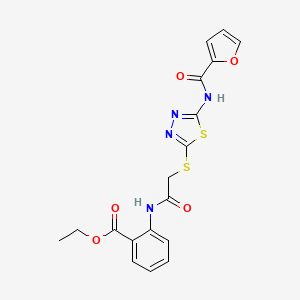
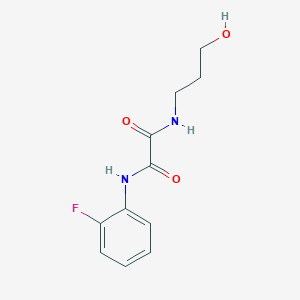
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)
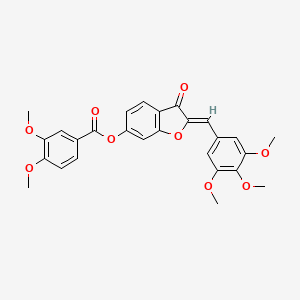
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2533116.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)
